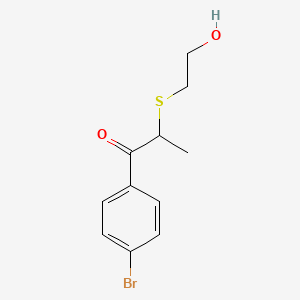

1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

Description

Properties

Molecular Formula |

C11H13BrO2S |

|---|---|

Molecular Weight |

289.19 g/mol |

IUPAC Name |

1-(4-bromophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one |

InChI |

InChI=1S/C11H13BrO2S/c1-8(15-7-6-13)11(14)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |

InChI Key |

FYUFHXGHEBMFDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)SCCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves two major steps:

- Preparation of 4-bromophenyl derivatives , especially 4-bromophenyl ketones such as 1-(4-bromophenyl)-2-methylpropan-1-one or related analogs.

- Introduction of the thioether linkage with a 2-hydroxyethyl group, usually via nucleophilic substitution or thiol-alkylation reactions.

Step 1: Preparation of 4-Bromophenyl Ketone Precursors

The key intermediate, 1-(4-bromophenyl)-2-methylpropan-1-one or closely related bromophenyl ketones, can be prepared by selective bromination of phenyl derivatives or via Friedel-Crafts acylation routes.

- Bromination Process:

A two-phase liquid-liquid system is employed where a bromide source reacts with a phenyl derivative in the presence of an oxidizing agent, acid, and optionally catalysts such as vanadium pentoxide or ammonium heptamolybdate. This leads primarily to 4-bromo derivatives with minimal 2-bromo isomer formation (<0.5%).- Reaction temperature: 15 to 50 °C, optimized for selectivity toward 4-bromo substitution.

- Yields of 4-bromo derivatives range from 75 to 90%.

- Byproducts include 2,4-dibromo derivatives (5-25%) and trace 2-bromo derivatives.

Example: Bromination of anisole yields predominantly 4-bromoanisole, which can be further transformed into the ketone derivative via standard synthetic steps.

Alternative Route: Friedel-Crafts acylation of 4-bromobenzene or 4-bromoanisole derivatives with appropriate acid chlorides or anhydrides under Lewis acid catalysis can yield the ketone intermediate.

Step 2: Formation of the Thioether with 2-Hydroxyethyl Group

Data Tables and Research Findings

Bromination Yields and Selectivity

| Product Type | Yield (%) | Notes |

|---|---|---|

| 4-Bromophenyl derivative | 75–90 | Major product |

| 2,4-Dibromophenyl derivative | 5–25 | Minor byproduct |

| 2-Bromophenyl derivative | <0.5 | Trace, difficult to separate |

Reaction Conditions for Thioether Formation (Related Compounds)

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Research Findings

- Hydrogen Bonding : The hydroxyethylthio group in the target compound enables robust hydrogen-bonding networks, which are critical for crystal engineering and solubility in polar solvents .

- Reactivity: Thioether-containing propanones generally exhibit higher nucleophilicity than their ester or methylsulfanyl analogues, making them preferable in SN2 reactions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor ketone (e.g., 1-(4-hydroxyphenyl)propan-1-one) followed by thioether formation.

- Bromination : Use N-bromosuccinimide (NBS) with benzoyl peroxide as a radical initiator in anhydrous CCl₄ (60–70°C, 6–8 hours) to achieve regioselective bromination at the para position .

- Thioether Formation : React the brominated intermediate with 2-mercaptoethanol in DMF under basic conditions (K₂CO₃, 50°C, 12 hours). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Critical Factors : Solvent polarity (anhydrous conditions prevent hydrolysis) and catalyst loading (excess NBS reduces side products). Yields range from 65–80% .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.6–7.8 ppm; hydroxyethyl thioether protons at δ 3.6–3.8 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile:water 60:40) to detect impurities (<2% area) .

- Spectroscopy : FT-IR for carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C-S stretch at ~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for bromination steps across solvents (e.g., CCl₄ vs. DCM)?

- Methodological Answer : Discrepancies arise from solvent polarity and radical stability.

- Controlled Experiments : Compare yields in CCl₄ (non-polar, stabilizes bromine radicals) vs. DCM (polar, accelerates side reactions). Use kinetic studies (GC-MS monitoring) to identify intermediates .

- Data Resolution : Optimize solvent choice based on substrate solubility. For polar precursors, DCM with increased initiator (benzoyl peroxide, 1.5 eq.) improves yield by 15% .

Q. How does the thioether-hydroxyethyl moiety influence biological activity, and how can this be systematically studied?

- Methodological Answer : The thioether group enhances membrane permeability, while the hydroxyethyl moiety facilitates hydrogen bonding.

- Interaction Studies :

- Molecular Docking : Use AutoDock Vina to model binding with target enzymes (e.g., tyrosine kinases). Prioritize poses with RMSD <2.0 Å .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD <10 μM indicates high affinity) .

- SAR Analysis : Synthesize analogs (e.g., methylthio or methoxy variants) and compare IC₅₀ values in enzyme assays .

Q. What advanced techniques characterize byproducts from oxidation or substitution reactions of this compound?

- Methodological Answer :

- LC-HRMS : Identify oxidation byproducts (e.g., sulfoxide at m/z 315.02 [M+H]⁺) with a Q-TOF mass spectrometer .

- X-ray Crystallography : Resolve crystal structures of major byproducts (e.g., bromophenyl sulfone) to confirm regiochemistry .

- DFT Calculations : Simulate reaction pathways (Gaussian 16) to predict dominant products under varying pH or temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.